2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
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Overview
Description
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The functionalization of the 5-position is achieved by lithiation followed by trapping with electrophiles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-HYDROXY-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOL: Shares the pyrazole ring and trifluoromethyl group but differs in functional groups.
2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE: Contains a trifluoromethyl group but has a pyridine ring instead of a pyrazole ring.
Uniqueness
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its stability and potential for various applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H27F3N4O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C17H27F3N4O/c1-10-7-13(17(18,19)20)22-24(10)11(2)14(25)21-12-8-15(3,4)23-16(5,6)9-12/h7,11-12,23H,8-9H2,1-6H3,(H,21,25) |
InChI Key |
GOKFYDFNDAVBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CC(NC(C2)(C)C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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